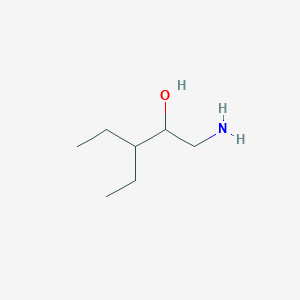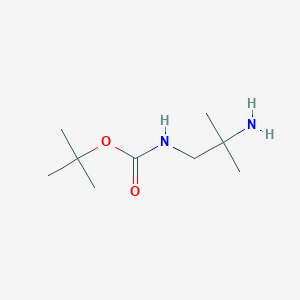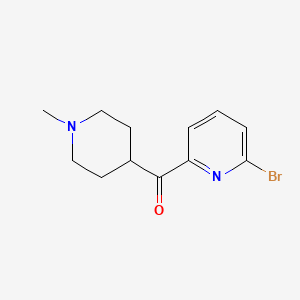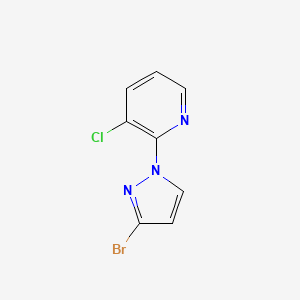
2-(3-溴吡唑-1-基)-3-氯吡啶
描述
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another synthesis route for a related compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, involves nucleophilic substitution with aqueous hydrazine, cyclization, esterification, bromination, dehydrogenation, and hydrolysis . These methods provide a framework for the synthesis of "2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine" by indicating the potential intermediates and reactions that could be involved.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as IR, 1H NMR, and HRMS . These techniques are crucial for verifying the identity and purity of the compounds. The molecular structure analysis ensures that the desired compound has been synthesized and that its structure corresponds to the expected chemical formula and bonding arrangement.
Chemical Reactions Analysis
The papers discuss the conversion of synthesized compounds into other derivatives, which is indicative of their reactivity and potential for further chemical transformations. For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a precursor to a range of new tridentate ligands for transition metals, functionalized at the pyridine ring . This demonstrates the versatility of the pyrazole-pyridine compounds in chemical reactions, which could be extrapolated to "2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine" for its potential reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as their insecticidal and fungicidal activities, are evaluated using specific tests like the larvicidal test against oriental armyworm and the mycelium growth rate method . Additionally, the optical properties, including UV-vis absorption and fluorescence spectral characteristics, are investigated to understand the electronic structure and behavior of these compounds under various conditions . These analyses provide a comprehensive understanding of how the compounds might behave in different environments and their potential applications.
科学研究应用
光反应和质子转移
2-(1H-吡唑-5-基)吡啶的衍生物(包括2-(3-溴-1H-吡唑-5-基)吡啶)的研究表明,它们具有进行各种光反应和质子转移的能力。这些化合物表现出三种类型的光反应:激发态分子内质子转移(ESIPT)、激发态分子间双质子转移(ESDPT)和氢键配合物中的溶剂辅助双质子转移。这些过程对于理解这些化合物的な光物理行为非常重要,使其成为光化学传感器、开关和其他光电器件的潜在候选物 (Vetokhina 等人,2012 年)。
杀虫剂中间体合成
密切相关的化合物 3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸已被确定为合成新型杀虫剂氯虫苯甲酰胺的重要中间体。这展示了该化合物在开发虫害控制解决方案中的相关性,突出了该化合物在合成农业上重要的产品中的作用 (牛文波,2011 年)。
配位化学和催化
吡唑基吡啶的配位化学(包括类似于 2-(3-溴吡唑-1-基)-3-氯吡啶的衍生物)已得到广泛研究。这些化合物用作多功能配体,与各种金属形成配合物。此类配合物在催化、用于生物传感的的发光材料以及热和光化学自旋态跃迁的研究中很有用。这表明该化合物在开发用于传感和电子应用的新催化系统和材料中具有潜在的用途 (Halcrow,2005 年)。
生物活性
2-(3-溴吡唑-1-基)-3-氯吡啶的衍生物已被合成,并显示出显着的生物活性。例如,使用这种结构合成的化合物已显示出对烟草花叶病毒具有良好的杀真菌和抗病毒活性。这突出了该化合物在开发新的抗病毒和抗真菌剂方面的潜力,为制药和农业领域做出了贡献 (李等人,2015 年)。
属性
IUPAC Name |
2-(3-bromopyrazol-1-yl)-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-7-3-5-13(12-7)8-6(10)2-1-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVEMGREZOAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257867 | |
| Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine | |
CAS RN |
500011-85-8 | |
| Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

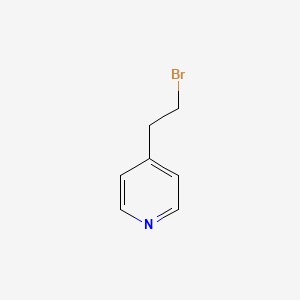
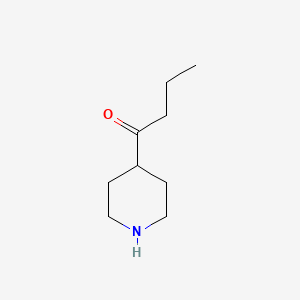
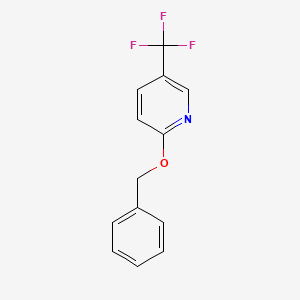
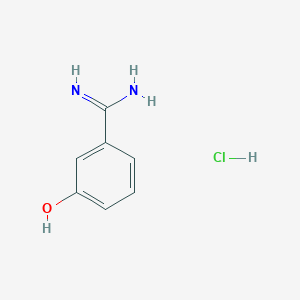
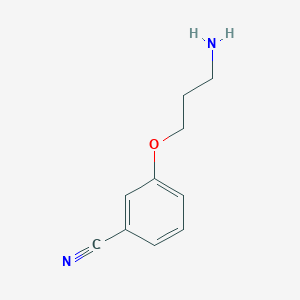
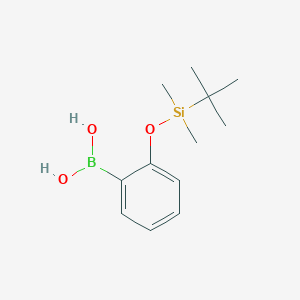
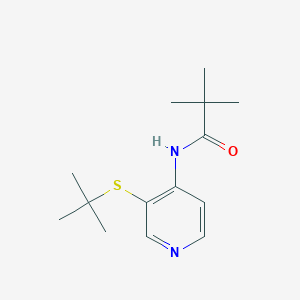
![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)
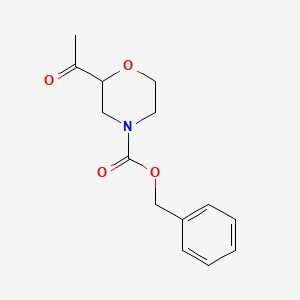
![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)
